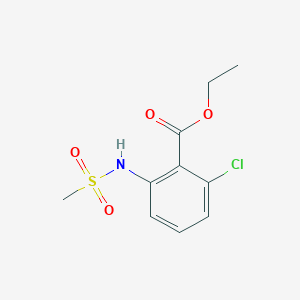

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate

Description

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate (CAS: 1447213-80-0) is a substituted benzoate ester with the molecular formula C₁₀H₁₂ClNO₄S and a molecular weight of 277.73 g/mol . Its structure features:

- A chlorine atom at the 2-position of the benzene ring.

- A methylsulfonamido group (-SO₂NHCH₃) at the 6-position.

- An ethyl ester functional group.

Propriétés

IUPAC Name |

ethyl 2-chloro-6-(methanesulfonamido)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-3-16-10(13)9-7(11)5-4-6-8(9)12-17(2,14)15/h4-6,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQFQSWXBYOKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate involves several steps. One common method starts with the chlorination of 2-amino benzoic acid to form 2-chloro-6-aminobenzoic acid. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-chloro-6-(methylsulfonamido)benzoic acid. Finally, esterification with ethanol in the presence of a catalyst like sulfuric acid yields this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester group undergoes alkaline hydrolysis to form the corresponding benzoic acid derivative. This reaction is critical for generating bioactive intermediates:

Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Base | 1N NaOH | |

| Temperature | 48°C for 24 hours | |

| Yield | 65% | |

| Product | 2-Chloro-6-(methylsulfonamido)benzoic acid |

This hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, followed by deprotonation and elimination of ethanol. The reaction is quantitative under reflux conditions but requires extended time at lower temperatures .

Nucleophilic Aromatic Substitution at C2 Chlorine

The electron-withdrawing sulfonamido group at C6 activates the C2 chlorine for substitution. Key examples include:

Cyanide Displacement

Aryl chlorides react with KCN under mild conditions to form nitriles:

textEthyl 2-Cl-6-(MeSO₂NH)benzoate + KCN → Ethyl 2-CN-6-(MeSO₂NH)benzoate + KCl

Optimized Conditions

-

Solvent: Acetonitrile

-

Catalyst: None required

-

Temperature: 50°C for 4 hours

Amination Reactions

Palladium-catalyzed coupling with amines enables C–N bond formation, though direct literature examples for this substrate remain unexplored. Theoretical protocols suggest:

Functionalization of the Sulfonamido Group

The methylsulfonamido (–NHSO₂Me) group participates in two primary reactions:

Deprotonation and Alkylation

Strong bases (e.g., LDA) deprotonate the sulfonamido NH, enabling alkylation:

textEthyl 2-Cl-6-(MeSO₂NH)benzoate + R-X → Ethyl 2-Cl-6-(MeSO₂NR)benzoate + HX

Key Constraints

Acid-Catalyzed Condensation

Methanesulfonic acid promotes Schiff base formation with aldehydes in ethanol:

textR-CHO + Ethyl 2-Cl-6-(MeSO₂NH)benzoate → R-CH=N-SO₂Me-benzoate derivative + H₂O

Optimized Protocol

-

Catalyst: 5 mol% CH₃SO₃H

-

Solvent: Ethanol

-

Time: 20 minutes

-

Yield: >90% (analogous syst

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate typically involves the chlorination of 2-amino benzoic acid, followed by a reaction with methylsulfonyl chloride, and subsequent esterification with ethanol. The overall reaction can be summarized as follows:

- Chlorination : 2-amino benzoic acid is chlorinated to yield 2-chloro-6-aminobenzoic acid.

- Sulfonamide Formation : The chlorinated compound is reacted with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide derivative.

- Esterification : The sulfonamide is then esterified using ethanol and a catalyst (e.g., sulfuric acid).

This compound exhibits various chemical reactions such as substitution, oxidation, reduction, and hydrolysis, making it versatile for further synthetic applications.

Chemistry

This compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic compounds through various chemical transformations. Its ability to undergo substitution reactions allows for the introduction of different functional groups, expanding its utility in synthetic chemistry.

Biology

Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and anti-inflammatory contexts. Studies have explored its effectiveness against various microbial strains, suggesting that it may inhibit growth through interaction with specific biological targets .

Medicine

In the realm of drug development , this compound has been investigated for its potential therapeutic applications. Its structural features may allow it to interact with biological receptors or enzymes, making it a candidate for developing new therapeutic agents targeting diseases such as cancer or infections . For instance, compounds derived from similar structures have shown promise as dual inhibitors for cancer treatment by targeting multiple pathways simultaneously .

Industrial Applications

Beyond laboratory settings, this compound finds applications in the chemical industry . It is used in the production of specialty chemicals and as a reagent in various industrial processes. Its stability and reactivity make it suitable for large-scale production where high purity and yield are essential.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant activity against mycobacterial and bacterial strains, comparable to established antibiotics like penicillin .

- Anti-inflammatory Potential : Research focusing on sulfonamide compounds has highlighted their anti-inflammatory effects in vitro, suggesting that this compound could be further explored for therapeutic use in inflammatory diseases .

- Dual Inhibitor Development : In drug design studies, derivatives of this compound have been investigated as potential dual inhibitors targeting both BRAF mutations and histone deacetylases (HDAC), demonstrating significant efficacy against resistant cancer cell lines .

Mécanisme D'action

The mechanism of action of Ethyl 2-Chloro-6-(methylsulfonamido)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylsulfonamido groups play a crucial role in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Sulfonylurea Herbicide Analogs

Chlorimuron ethyl (CAS: 90982-32-4) is a sulfonylurea herbicide with the formula C₁₅H₁₅ClN₄O₆S (MW: 414.82 g/mol). It shares a benzoate core and chlorine substituent but incorporates a sulfonylurea moiety linked to a pyrimidine ring . Key differences include:

- Bioactivity : Chlorimuron ethyl targets acetolactate synthase (ALS) in plants, a mechanism common to sulfonylurea herbicides. The methylsulfonamido group in the target compound may confer different bioactivity.

- Complexity : The pyrimidine-sulfonylurea structure increases molecular weight and polarity compared to the target compound.

Metsulfuron methyl (CAS: 74223-64-6) is another sulfonylurea herbicide with a methyl ester and methoxy/methyltriazinyl groups. It highlights how ester choice (methyl vs. ethyl) and substituent positions influence herbicidal activity .

Halogenated/Alkyl-Substituted Benzoates

Ethyl 2-fluoro-6-methylbenzoate (CAS: 90259-30-6, MW: 182.20 g/mol) replaces chlorine with fluorine and lacks the sulfonamido group. This simpler structure results in lower molecular weight and likely higher volatility .

Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS: 1183546-09-9, MW: 213.66 g/mol) features an amino group at position 2 and a methyl group at position 3.

Simple Alkyl Benzoates

Ethyl 2-methoxybenzoate (CAS: 7335-26-4, MW: 180.20 g/mol) has a methoxy group at position 2. Its lack of electronegative substituents (e.g., Cl, SO₂NHCH₃) results in lower polarity, making it more suitable as a flavoring agent or solvent .

Its simplicity contrasts with the target’s functionalization, underscoring how substituents modify physicochemical properties like melting point and solubility .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Ethyl 2-Chloro-6-(methylsulfonamido)benzoate | C₁₀H₁₂ClNO₄S | Cl (2), -SO₂NHCH₃ (6) | 277.73 | Agrochemical/pharmaceutical R&D |

| Chlorimuron ethyl | C₁₅H₁₅ClN₄O₆S | Cl, -SO₂NHCO-pyrimidine (2) | 414.82 | Herbicide (ALS inhibitor) |

| Ethyl 2-fluoro-6-methylbenzoate | C₁₀H₁₁FO₂ | F (2), CH₃ (6) | 182.20 | Chemical intermediate |

| Ethyl 2-amino-6-chloro-3-methylbenzoate | C₁₀H₁₂ClNO₂ | Cl (6), NH₂ (2), CH₃ (3) | 213.66 | Pharmaceutical intermediate |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | OCH₃ (2) | 180.20 | Flavoring agent, solvent |

Research Findings and Functional Group Impact

- Reactivity: Ethyl 4-(dimethylamino)benzoate () demonstrates higher polymerization reactivity than methacrylate analogs due to electron-donating amino groups. The target compound’s sulfonamido group may similarly enhance reactivity in nucleophilic substitutions .

- Toxicity : Alkyl benzoates (e.g., ethyl benzoate) exhibit low dermal irritation in cosmetics (), but the target compound’s chlorine and sulfonamido groups necessitate specific toxicity evaluations .

Activité Biologique

Ethyl 2-Chloro-6-(methylsulfonamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a chloro and methylsulfonamido substituents, which are critical for its biological interactions. The presence of these functional groups enhances its binding affinity to various molecular targets in biological systems, potentially leading to significant pharmacological effects.

The mechanism of action of this compound is primarily attributed to its interaction with specific enzymes or receptors. These interactions can lead to either the inhibition or activation of cellular pathways. For instance, the compound may inhibit certain enzymes involved in inflammatory responses or microbial growth, thus demonstrating its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains. The compound's effectiveness appears to be dose-dependent, with lower concentrations inhibiting bacterial growth effectively.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory conditions. The precise pathways through which it exerts these effects are still under investigation but may involve modulation of signaling pathways related to inflammation.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, showcasing its potential as an effective antimicrobial agent.

- Anti-inflammatory Mechanism : In another study, the compound was found to inhibit the NF-kB signaling pathway in macrophages, leading to decreased expression of inflammatory markers such as TNF-α and IL-6. This suggests a promising role for this compound in managing chronic inflammatory diseases.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibits S. aureus and E. coli at 10 µg/mL | |

| Anti-inflammatory Effects | Reduces TNF-α and IL-6 via NF-kB inhibition | |

| Mechanism of Action | Interaction with specific enzymes/receptors |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-Chloro-6-(methylsulfonamido)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

- Sulfonamide introduction : Reacting a chlorinated benzoate precursor with methanesulfonamide under basic conditions (e.g., using K₂CO₃ in DMF) to install the methylsulfonamido group at position 6 .

- Esterification : Ethyl ester formation via acid-catalyzed esterification of the corresponding carboxylic acid intermediate .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (60–80°C for sulfonylation) and stoichiometry (1.2–1.5 equivalents of sulfonamide reagent) to improve yield .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- X-ray crystallography : Resolves spatial arrangement and confirms substituent positions (e.g., using SHELXL for refinement) .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methylsulfonamido protons at δ 3.0–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 302.05) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

- Solubility : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under varied pH (1–10), temperature (4°C, 25°C, 40°C), and light exposure .

- LogP : Measure via shake-flask method or computational tools (e.g., ChemAxon) to predict membrane permeability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Toxicity mitigation : Use PPE (gloves, goggles) due to potential cytotoxicity observed in ethyl benzoate analogs (e.g., Hep-2 cell line toxicity at >100 µM) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

- Irritation risks : Avoid prolonged skin contact; methylsulfonamido derivatives may cause mild dermal irritation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro and methylsulfonamido groups in cross-coupling reactions?

- Electrophilic chloro substituent : Participates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) catalyzed by Pd(PPh₃)₄ .

- Methylsulfonamido group : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position relative to the sulfonamido moiety . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How can researchers investigate the compound’s biological activity, such as enzyme inhibition or antimicrobial effects?

- Enzyme assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates .

- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cellular uptake : Track intracellular accumulation via fluorescent labeling (e.g., BODIPY tags) .

Q. What computational strategies are used to model interactions between this compound and biological targets?

- Molecular docking : Employ AutoDock Vina to predict binding affinities to protein active sites (e.g., sulfonamide-binding enzymes) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

- Variable sensitivity : Test multiple cell lines (e.g., HeLa, Hep-2, lung fibroblasts) to identify tissue-specific toxicity .

- Dose-response curves : Use IC₅₀ values to compare potency and assess confounding factors (e.g., serum content in media) .

- Metabolic profiling : LC-MS/MS can detect metabolite formation influencing cytotoxicity .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

Q. How does this compound compare structurally and functionally to analogs like Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate?

- Structural comparison : Replace chloro and methylsulfonamido groups with amino/methoxyethoxy substituents to alter electronic properties .

- Functional impact : Amino groups enhance hydrogen bonding, while methoxyethoxy groups increase solubility . Comparative bioactivity assays (e.g., kinase inhibition) can quantify differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.